1-Butan-2-yl-3-[2-(2-methoxyphenyl)ethyl]urea
Overview
Description
N-(sec-butyl)-N’-[2-(2-methoxyphenyl)ethyl]urea: is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a secondary butyl group and a 2-(2-methoxyphenyl)ethyl group attached to the nitrogen atoms of the urea moiety. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-N’-[2-(2-methoxyphenyl)ethyl]urea typically involves the reaction of sec-butylamine with 2-(2-methoxyphenyl)ethyl isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
sec-butylamine+2-(2-methoxyphenyl)ethyl isocyanate→N-(sec-butyl)-N’-[2-(2-methoxyphenyl)ethyl]urea
The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the product. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(sec-butyl)-N’-[2-(2-methoxyphenyl)ethyl]urea may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-N’-[2-(2-methoxyphenyl)ethyl]urea: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of urea derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(sec-butyl)-N’-[2-(2-methoxyphenyl)ethyl]urea: has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-N’-[2-(2-methoxyphenyl)ethyl]urea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the methoxyphenyl group may enhance its binding affinity to certain targets, thereby increasing its potency.
Comparison with Similar Compounds
N-(sec-butyl)-N’-[2-(2-methoxyphenyl)ethyl]urea: can be compared with other urea derivatives such as:
N,N’-diethylurea: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
N-(tert-butyl)-N’-[2-(2-methoxyphenyl)ethyl]urea: The tert-butyl group imparts different steric and electronic effects compared to the sec-butyl group.
N-(sec-butyl)-N’-[2-(2-hydroxyphenyl)ethyl]urea: The hydroxy group on the phenyl ring can lead to different reactivity and biological activity.
The unique combination of the sec-butyl and methoxyphenyl groups in N-(sec-butyl)-N’-[2-(2-methoxyphenyl)ethyl]urea distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
1-butan-2-yl-3-[2-(2-methoxyphenyl)ethyl]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-4-11(2)16-14(17)15-10-9-12-7-5-6-8-13(12)18-3/h5-8,11H,4,9-10H2,1-3H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCERXBYAXQJUDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NCCC1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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